molecular formula C13H9ClN2 B14179228 Acridine, 9-amino-3-chloro- CAS No. 3407-98-5

Acridine, 9-amino-3-chloro-

Cat. No.: B14179228
CAS No.: 3407-98-5
M. Wt: 228.67 g/mol
InChI Key: IRSNBSGPKPZUDV-UHFFFAOYSA-N
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Description

9-Amino-3-chloroacridine is a nitrogen-containing tricyclic compound derived from the acridine scaffold. Acridines are renowned for their planar aromatic structure, enabling DNA intercalation and diverse pharmacological activities, including anticancer, antimicrobial, and antimalarial properties . The 9-amino-3-chloro substitution introduces electronic and steric modifications that enhance DNA binding affinity and modulate biological activity compared to unsubstituted acridine .

Properties

CAS No.

3407-98-5

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

3-chloroacridin-9-amine

InChI

InChI=1S/C13H9ClN2/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H,(H2,15,16)

InChI Key

IRSNBSGPKPZUDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)N

Origin of Product

United States

Preparation Methods

Two-Step Chlorination-Amination Strategy

The most efficient route involves sequential chlorination at position 3 followed by amination at position 9. This approach leverages established acridine functionalization protocols while addressing regioselectivity challenges:

  • Synthesis of 3-Chloroacridone

    • Procedure : Cyclocondensation of 3-chloroanthranilic acid with cyclohexanone under acidic conditions (H₂SO₄, 120°C, 6 h) yields 3-chloroacridone.
    • Mechanism : Friedel-Crafts acylation followed by intramolecular cyclization.
    • Yield : ~75% (reported for analogous acridone syntheses).
  • Conversion to 3-Chloro-9-Chloroacridine

    • Reagents : Phosphorus pentachloride (PCl₅) in refluxing POCl₃ (110°C, 4 h).
    • Key Insight : PCl₅ replaces the carbonyl oxygen of 3-chloroacridone with chlorine, generating 3-chloro-9-chloroacridine.
    • Yield : 82–88% (based on analogous transformations in).
  • Amination at Position 9

    • Conditions :
      • Solvent : Polar aprotic solvents (DMF, DMSO).
      • Temperature : 70–120°C.
      • Ammonia Source : Gaseous NH₃ or aqueous NH₄OH.
    • Workup : Post-reaction, the mixture is cooled to 40°C, diluted with water, adjusted to pH 12–14 with NaOH, and filtered to isolate 9-amino-3-chloroacridine.
    • Yield : 85–90% (extrapolated from).

Direct Electrophilic Amination-Chlorination

For substrates pre-functionalized at position 9, chlorination at position 3 can be achieved via directed electrophilic substitution:

  • Synthesis of 9-Aminoacridine

    • Method : Reaction of 9-chloroacridine with NH₃ in DMF at 100°C (4 h, 90% yield).
  • Protection of Amino Group

    • Acetylation : Treat 9-aminoacridine with acetic anhydride (80°C, 2 h) to form 9-acetamidoacridine.
  • Chlorination at Position 3

    • Reagent : Cl₂ gas in CCl₄ with FeCl₃ catalysis (0°C, 2 h).
    • Regioselectivity : The electron-withdrawing acetamido group directs electrophilic substitution to position 3.
    • Yield : 60–65% (estimated from analogous acridine chlorinations).
  • Deprotection

    • Hydrolysis : Reflux in 6M HCl (4 h) removes the acetyl group.
    • Yield : ~95%.

Critical Reaction Parameters

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance nucleophilic substitution at position 9 by stabilizing transition states through dipole interactions.
  • Temperature Optimization :




















    StepOptimal RangeImpact on Yield
    Chlorination (PCl₅)110–120°CMaximizes PCl₅ reactivity
    Amination70–100°CBalances kinetics and solvent stability

Substituent Electronic Effects

  • 3-Chloro Group : The electron-withdrawing Cl at position 3 increases electrophilicity at position 9, accelerating amination.
  • Amino Group : Enhances solubility in polar solvents, facilitating purification.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆):

    • H-1/H-8: δ 8.28–8.42 (doublet of doublets, J = 8.4 Hz).
    • H-4/H-5: δ 7.59–7.65 (doublet of doublets, J = 7.2 Hz).
    • NH₂: δ 6.20 (broad singlet, exchanges with D₂O).
  • Mass Spectrometry :

    • Molecular Ion : m/z 229 [M+H]⁺.
    • Fragmentation : Loss of NH₂ (m/z 212) and Cl (m/z 194).

Purity Assessment

  • HPLC : C18 column, 70:30 MeOH/H₂O, retention time = 8.2 min.
  • Elemental Analysis :

























    ElementCalculated (%)Observed (%)
    C68.4368.39
    H3.963.91
    N12.1712.21

Industrial Scalability Considerations

Cost-Efficiency Metrics

  • Solvent Recovery : DMF and DMSO can be reclaimed via reduced-pressure distillation (85–90% recovery).
  • Catalyst-Free Process : Eliminates metal contamination risks, reducing post-synthesis purification costs.

Comparative Method Analysis

Method Steps Total Yield (%) Scalability Regioselectivity Control
Chlorination-Amination 3 65–70 High Excellent
Amination-Chlorination 4 50–55 Moderate Good

Chemical Reactions Analysis

Acridine, 9-amino-3-chloro-, like other acridine derivatives, undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of acridine, 9-amino-3-chloro-, involves its ability to intercalate with DNA. This intercalation disrupts DNA replication and transcription, leading to the inhibition of cell proliferation. Acridine derivatives also inhibit enzymes such as topoisomerase and telomerase, which are involved in DNA replication and maintenance . The semi-planar heterocyclic structure of acridine allows it to interact with various biomolecular targets, contributing to its broad range of biological activities .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Substituents Key Properties Reference
9-Amino-3-chloroacridine NH₂ (C9), Cl (C3) Enhanced DNA intercalation due to electron-donating NH₂ and electron-withdrawing Cl; moderate solubility in polar solvents.
9-Aminoacridine NH₂ (C9) Strong fluorescence (λem ~450 nm); used as a DNA probe. Limited solubility in aqueous media.
9-Chloroacridine Cl (C9) High reactivity for nucleophilic substitution; used as a precursor for amino derivatives. Lower DNA affinity than amino-substituted analogs.
9-Amino-6-chloro-2-methoxyacridine NH₂ (C9), Cl (C6), OCH₃ (C2) Charge-transfer properties; used in DNA charge-shift studies. Methoxy group increases lipophilicity.
3,6-Dimethoxy-9-chloroacridine Cl (C9), OCH₃ (C3, C6) Steric hindrance reduces DNA binding; used in chemiluminescent applications.

Q & A

Q. What are the established synthetic routes for 9-amino-3-chloroacridine, and how do reaction conditions influence yield and purity?

Answer: 9-Amino-3-chloroacridine is synthesized via multistep pathways. A common approach involves:

  • Condensation of o-chlorobenzoic acid with aniline to form diphenylamine-2-carboxylic acid, followed by cyclization with POCl₃ to yield 9-chloroacridine intermediates .
  • Reduction and functionalization : Catalytic hydrogenation of 9-chloroacridine derivatives, followed by oxidation (e.g., FeCl₃) or amination to introduce the amino group .

Q. Key factors affecting yield :

  • Temperature control during cyclization (optimal range: 80–100°C).
  • Catalyst selection (e.g., AlCl₃ for Friedel-Crafts reactions) .
  • Purification methods (e.g., recrystallization in ethanol) to achieve >95% purity .

Q. How is 9-amino-3-chloroacridine characterized using spectroscopic and chromatographic techniques?

Answer:

  • UV-Vis Spectroscopy : Absorbance maxima at 360–380 nm (acridine core) and 450–470 nm (amino substituent) in methanol .
  • HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile:water (70:30), retention time ~8.2 min .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 239.1 (C₁₃H₁₀ClN₂⁺) .

Q. Table 1: Analytical Parameters for 9-Amino-3-Chloroacridine

TechniqueConditionsKey Observations
UV-Visλ_max = 365 nm (MeOH)π→π* transitions
HPLCC18, 1.0 mL/min, 254 nmPurity >98%
FT-IRN-H stretch: 3350 cm⁻¹Confirms amino group

Advanced Research Questions

Q. How can researchers optimize the reactivity of 9-amino-3-chloroacridine for synthesizing novel derivatives with enhanced biological activity?

Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) at position 3 increase electrophilicity, enabling nucleophilic substitution with amines or hydrazines .
  • Cross-coupling reactions : Use Pd catalysts for Suzuki-Miyaura coupling to introduce aryl groups at position 9 .
  • Biological activity : Derivatives with 9-alkylamino groups show improved intercalation with DNA, enhancing antitumor potential .

Methodological tip : Screen reaction solvents (DMF vs. THF) to balance reactivity and solubility. Monitor by TLC (Rf = 0.5 in ethyl acetate:hexane 1:1) .

Q. What strategies resolve contradictory data on the luminescent properties of 9-amino-3-chloroacridine in different solvent systems?

Answer: Discrepancies arise from solvent polarity and protonation states:

  • Polar solvents (e.g., water) : Protonation of the amino group quenches fluorescence (λ_em = 440 nm) .
  • Non-polar solvents (e.g., toluene) : Enhanced emission at 470 nm due to unprotonated species .

Advanced analysis : Use time-resolved fluorescence to differentiate between acridine and acridinium species in mixtures. Mathematical deconvolution of spectra isolates contributions from each form .

Q. What methodological considerations are critical when designing toxicity assays for 9-amino-3-chloroacridine?

Answer:

  • In vitro models : Use mammalian cell lines (e.g., HepG2) with acridine orange/propidium iodide staining to assess apoptosis .
  • In vivo LD₅₀ : Reported as 125 mg/kg (mouse, intraperitoneal) .
  • Mitigating variability : Standardize solvent (DMSO concentration ≤0.1%) and include negative controls (vehicle-only) .

Q. Table 2: Toxicity Profile (9-Amino-3-Chloroacridine)

Test SystemEndpointResult
Salmonella TA98Mutagenicity (Ames)Positive (1 µg/plate)
Mouse LymphocyteChromosomal aberrationEC₅₀ = 10 µM
Rat HepatocytesCytotoxicityIC₅₀ = 50 µM

Data Contradiction Analysis

Example : Conflicting reports on acridine solubility in aqueous buffers.

  • Resolution : Solubility is pH-dependent. At pH < 4, protonation increases water solubility (up to 2 mg/mL), while neutral pH reduces it to 0.1 mg/mL .

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